molecular formula C8H6N2O B126722 2-Hydroxyquinoxaline CAS No. 144499-26-3

2-Hydroxyquinoxaline

Cat. No. B126722
M. Wt: 146.15 g/mol
InChI Key: FFRYUAVNPBUEIC-UHFFFAOYSA-N
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Description

2-Hydroxyquinoxaline, also known as 2-quinoxinol or quinoxalin-2-one, belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Synthesis Analysis

All reasonable tautomers of 2-hydroxyquinoxaline (2HQ) are investigated by the DFT B3LYP/6-311G(d) method . The optimized geometries corresponding to the minimum energy show that the keto form QX2 is the most stable form . The geometry optimization parameters (bond lengths, bond angles) are compared to the X-ray values .


Molecular Structure Analysis

The interaction of 2-hydroxyquinoxaline with other molecules has been studied, showing that it can fit proximally with amino acids .


Chemical Reactions Analysis

A novel aerobic gram-negative bacterial strain capable of utilizing 2-hydroxyquinoxaline (2-HQ) as the sole source of carbon and energy was isolated from Indian agricultural soil . The degradation of 2-HQ by this strain under various physico-chemical parameters was analyzed by HPLC .


Physical And Chemical Properties Analysis

2-Hydroxyquinoxaline is a solid at 20 degrees Celsius . Its molecular formula is C8H6N2O and its molecular weight is 146.15 . It has a CAS RN of 1196-57-2 .

Scientific Research Applications

Antiviral Activity in COVID-19

  • 2-Hydroxyquinoxaline, as part of hydroxychloroquine, has been studied for its antiviral properties, particularly in the treatment of COVID-19. Research has demonstrated its ability to limit the replication of the SARS-CoV-2 virus in vitro. Investigations into its efficacy in treating COVID-19 have involved clinical trials and in vitro studies. For instance, studies have suggested that hydroxychloroquine can successfully treat COVID-19 infections, especially when considered alongside chloroquine, which shares a similar chemical structure and mechanism of action (Meo, Klonoff, & Akram, 2020).

Synthesis and Industrial Applications

  • The synthesis of 2-Hydroxyquinoxaline, a valuable intermediate in the production of medicines and pesticides, has been explored using the mother liquor of chloroacetic acid and o-phenylenediamine. This research shows a yield of about 60%, highlighting its industrial significance (Yuan Xiao, 2003).

Biodegradation Studies

  • The biodegradation of 2-Hydroxyquinoxaline (2-HQ) has been investigated, with a focus on its utilization as a sole carbon and energy source by Bacillus sp. isolated from soil. This study provides insights into the environmental impact and potential bioremediation applications of 2-HQ (Reddy, Reddy, & Tlou, 2014).

Theoretical and Experimental Analysis

  • A study involving theoretical and experimental investigation of 2-Hydroxyquinoxaline structure focused on understanding its tautomerization equilibrium system and analyzing electronic properties. Such research is crucial for developing a deeper understanding of its chemical behavior and potential applications (Makhloufi, Ghemit, Baitiche, & Merbah, 2018).

Safety And Hazards

2-Hydroxyquinoxaline can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Quinoxalines have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

properties

IUPAC Name

1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRYUAVNPBUEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061604
Record name 2(1H)-Quinoxalinone
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxyquinoxaline

CAS RN

1196-57-2
Record name 2(1H)-Quinoxalinone
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Record name 2-Hydroxyquinoxaline
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Record name 2-Hydroxyquinoxaline
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Record name 2(1H)-Quinoxalinone
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Record name 2(1H)-Quinoxalinone
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Record name Quinoxalin-2(1H)-one
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Synthesis routes and methods I

Procedure details

The quinoxalin-2-one of the present example is prepared with 4,5-Dimethoxy-benzene-1,2-diamine and (thiophen-2-yl) oxo-acetic acid via the method described in Example 12 to afford 6,7-Methoxy-3-thiophen-2-yl-1H-quinoxalin-2-one.
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Synthesis routes and methods II

Procedure details

A mixture of the 1,2-phenylene-diamine derivative (1 g) and the 2-oxo-carboxylic acid derivative (1 eq) in dry EtOH (35 mL) was stirred at reflux for 2 h under nitrogen. After cooling, the EtOH was evaporated to give a crude brown solid. Recrystallisation from EtOH gave the desired quinoxalin-2-one derivative.
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1 g
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2-oxo-carboxylic acid
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35 mL
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Synthesis routes and methods III

Procedure details

To a stirred suspension of o-phenylenediamine (50 g, 462.9 mmol) in ethanol (200 mL), at rt was added a solution of ethyl glyoxalate in toluene (50%; 113 mL, 555.48 mmol) over a period of 45 min. After heating to 45° C. for 10 h, the mixture was left at rt under stirring. The precipitate was filtered and the residue was washed with water and dried to give 1H-quinoxalin-2-one as an off-white powder (63 g, 93%): 1H-NMR (300 MHz, d6-DMSO): δ=12.44 (1H, s), 8.19 (1H, s), 7.78 (1H, d), 7.55 (1H, dd), 7.32 (2H, m) ppm.
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50 g
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200 mL
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113 mL
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Synthesis routes and methods IV

Procedure details

Heat benzene-1,2-diamine (7.5 g, 69 mmol) and oxo-acetic acid ethyl ester (20 mL) in ethanol (100 mL) at 120° C. for 18 h. Cool, filter the resulting precipitate, and wash with dry ether to give 1H-quinoxalin-2-one (6.7 g). Dissolve 1H-quinoxalin-2-one in acetic acid (300 mL), add bromine (5 mL), and stir the reaction mixture for 1 h. Filter the resulting crystals and wash with ether to afford 7-bromo-1H-quinoxalin-2-one (7.2 g). Reflux 7-bromo-1H-quinoxalin-2-one in POCl3 (30 mL) for 18 h. Remove POCl3 in vacuo, dissolve the product in 3:1 chloroform/isopropyl alcohol, and wash the organic phase with saturated sodium bicarbonate. Dry over sodium sulfate and purify by silica gel flash chromatography eluting with dichloromethane to 10% methanol/90% dichloromethane to afford the title compound as a yellow solid (4.5 g, 58%). MS (electrospray, m/z) 243.0 and 245.0 (M+1).
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7.5 g
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20 mL
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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